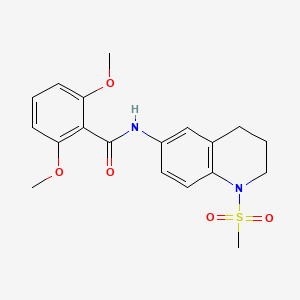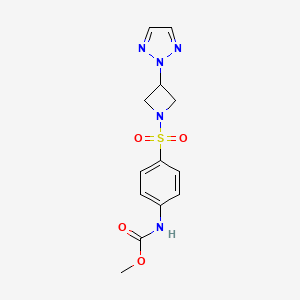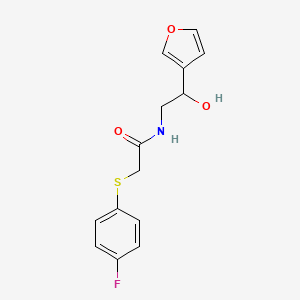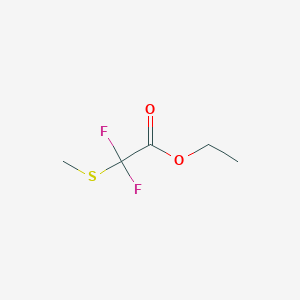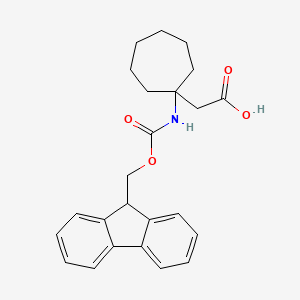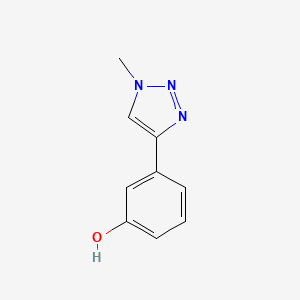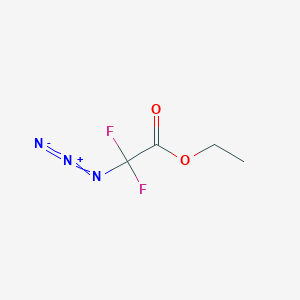
Ethyl-2-Azido-2,2-Difluoroacetat
Übersicht
Beschreibung
Ethyl 2-azido-2,2-difluoroacetate, also known as Ethyl difluoroazidoacetate, is a fluoroalkyl azide reagent . It is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .
Molecular Structure Analysis
The empirical formula of Ethyl 2-azido-2,2-difluoroacetate is C4H5F2N3O2 . Its molecular weight is 165.10 . The SMILES string representation of the molecule is O=C(OCC)C(N=[N+]=[N-])(F)F .Chemical Reactions Analysis
Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent that is active in copper-catalyzed azide-alkyne cycloaddition (click reaction). This reagent allows the unique functionality to afford the transformation of amine substrates to their amide analog, followed by the subsequent click reaction to form amide-triazole functionalities .Wissenschaftliche Forschungsanwendungen
Klickchemie und Biokonjugation
Ethyl-Difluoroazidoacetat ist ein wertvolles Reagenz in der kupferkatalysierten Azid-Alkin-Cycloaddition (Klickchemie). Diese Reaktion ermöglicht die effiziente Kupplung von Aziden und Alkinen unter Bildung von Triazol-Bindungen. Forscher verwenden diese Methode für die Biokonjugation, die Markierung von Biomolekülen und die Herstellung funktionalisierter Materialien. Die einzigartige Eigenschaft von Ethyl-Difluoroazidoacetat liegt in seiner Fähigkeit, Amins Substrate in ihre Amid-Analoga umzuwandeln, gefolgt von der Klickreaktion zur Bildung von Amid-Triazol-Funktionalitäten .
Synthese von Pyrazolo-Pyrimidin-Derivaten
Forscher verwenden Ethyl-Difluoroazidoacetat als Vorläufer bei der Synthese von Pyrazolo-Pyrimidin-Derivaten. Diese heterozyklischen Verbindungen finden Anwendung in der medizinischen Chemie, insbesondere als Kinaseinhibitoren und potenzielle Antikrebsmittel .
Fluorierte Klickreaktionen in der Polymerwissenschaft
Polymerchemiker verwenden Ethyl-Difluoroazidoacetat, um funktionalisierte Polymere zu erzeugen. Durch die Einarbeitung dieses Reagenzes in Polymerketten können sie spezifische chemische Griffe für nachfolgende Reaktionen einführen. Fluorierte Polymere finden Anwendung in Beschichtungen, Klebstoffen und Materialien mit maßgeschneiderten Eigenschaften.
Zusammenfassend lässt sich sagen, dass Ethyl-Difluoroazidoacetat eine vielseitige Plattform für vielfältige Anwendungen bietet, von der Klickchemie über die Wirkstoffforschung bis hin zur Materialwissenschaft. Seine einzigartige Kombination aus Fluoratomen und Azidfunktionalität macht es zu einer faszinierenden Verbindung für Forscher verschiedener Disziplinen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie sich gerne melden! 😊
Wirkmechanismus
Target of Action
Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent . Its primary targets are amine substrates . These substrates play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
This compound interacts with its targets through a process known as the copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction allows the unique functionality to afford the transformation of amine substrates to their amide analog .
Result of Action
As a result of its action, Ethyl 2-azido-2,2-difluoroacetate enables the transformation of amine substrates to their amide analog . This transformation results in the formation of amide-triazole functionalities . The molecular and cellular effects of this transformation would depend on the specific roles and functions of these amide-triazole functionalities in the cell.
Zukünftige Richtungen
A research paper titled “Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis” discusses the potential of fluoroalkyl azide reagents like Ethyl 2-azido-2,2-difluoroacetate . The paper suggests that these reagents are promising biocatalysts for applications in synthetic chemistry and bioremediation of fluorochemicals .
Biochemische Analyse
Biochemical Properties
Ethyl 2-azido-2,2-difluoroacetate plays a significant role in biochemical reactions. It is active in the click reaction, which allows the transformation of amine substrates to their amide analog . This process is followed by the subsequent click reaction to form amide-triazole functionalities
Molecular Mechanism
The molecular mechanism of Ethyl 2-azido-2,2-difluoroacetate involves its role as a reagent in the click reaction . It enables the transformation of amine substrates into their amide analogs, followed by a subsequent click reaction to form amide-triazole functionalities This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
ethyl 2-azido-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISKRTIGSBFIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(N=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

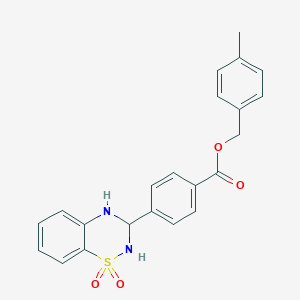
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)
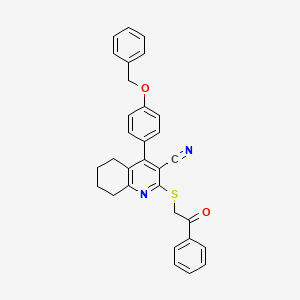

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
